ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Overview
Description
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is a complex organic compound with the molecular formula C12H13N3O4. This compound is characterized by the presence of a nitro group, a pyrrolo[2,3-b]pyridine moiety, and an ester functional group. It is a solid substance with a melting point of approximately 136-137°C .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have shown low plasma exposure and high clearance, suggesting good metabolic stability .
Result of Action
The result of the compound’s action is the inhibition of tumor cell proliferation and the induction of apoptosis . It has also been found to significantly inhibit the migration and invasion of tumor cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate typically involves the reaction of ethyl 2-bromo-3-nitropropanoate with 1H-pyrrolo[2,3-b]pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Ethyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate.
Substitution: 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of novel materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitro-3-{1H-indol-3-yl}propanoate: Similar structure but with an indole moiety instead of pyrrolo[2,3-b]pyridine.
Ethyl 2-nitro-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoate: Similar structure but with a different pyrrolo-pyridine isomer.
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate: Another isomer with a different pyrrolo-pyridine arrangement
Uniqueness
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIAGIZSWBOUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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